molecular formula C14H19NO B12304289 rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis

rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis

Cat. No.: B12304289
M. Wt: 217.31 g/mol
InChI Key: XNUMZKXAUSEGGA-UHFFFAOYSA-N
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Description

rac-[(1R,6S)-2-benzyl-2-azabicyclo[410]heptan-1-yl]methanol, cis, is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a cyclization reaction. This is followed by the introduction of the benzyl group and the hydroxyl group at specific positions on the bicyclic structure. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-[(1R,6S)-2-benzyl-2-azabicyclo[410]heptan-1-yl]methanol, cis, is unique due to its specific bicyclic structure and the presence of both a benzyl group and a hydroxyl group

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl)methanol

InChI

InChI=1S/C14H19NO/c16-11-14-9-13(14)7-4-8-15(14)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2

InChI Key

XNUMZKXAUSEGGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2(N(C1)CC3=CC=CC=C3)CO

Origin of Product

United States

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